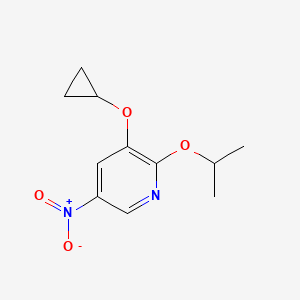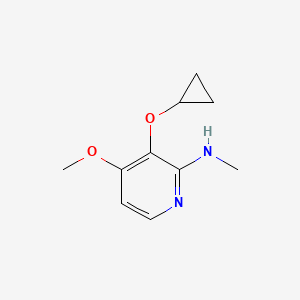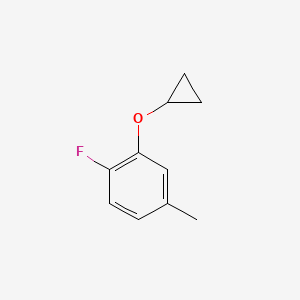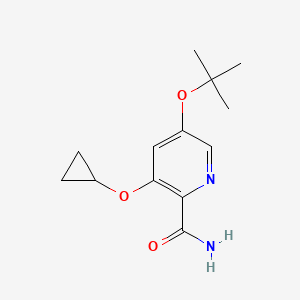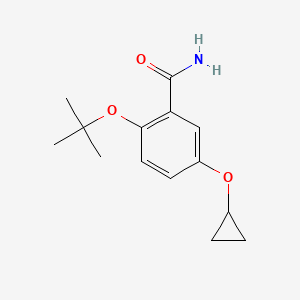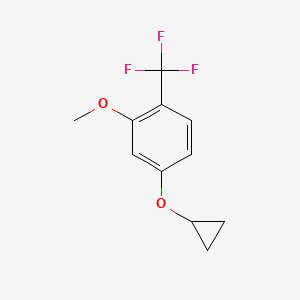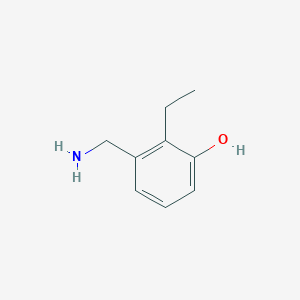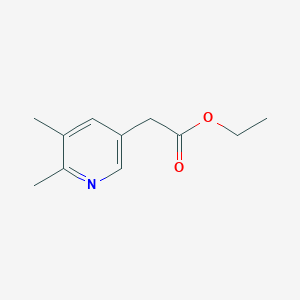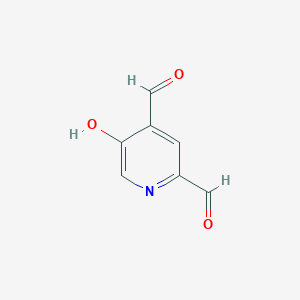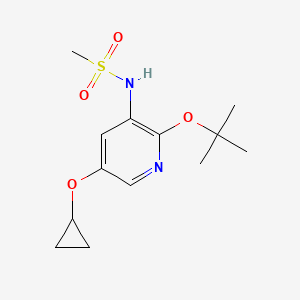
N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol This compound is notable for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Métodos De Preparación
The synthesis of N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group transformations.
Introduction of the tert-butoxy and cyclopropoxy groups: These groups are introduced through nucleophilic substitution reactions, where appropriate reagents are used to replace hydrogen atoms on the pyridine ring with tert-butoxy and cyclopropoxy groups.
Attachment of the methanesulfonamide group: The methanesulfonamide group is introduced through an amidation reaction, where a sulfonamide reagent reacts with the pyridine ring to form the final compound
Industrial production methods for this compound may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyridine ring
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which could lead to the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-Methoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide: This compound has a methoxy group instead of a tert-butoxy group, which may affect its reactivity and biological activity.
N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H20N2O4S |
|---|---|
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
N-[5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-11(15-20(4,16)17)7-10(8-14-12)18-9-5-6-9/h7-9,15H,5-6H2,1-4H3 |
Clave InChI |
OLIUDUSHZFCMQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


